molecular formula C19H20F3N7 B12246402 9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

Cat. No.: B12246402
M. Wt: 403.4 g/mol
InChI Key: VIVYUQMFCRPGSD-UHFFFAOYSA-N
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Description

9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound that features a purine core structure substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the ethyl group at the 9-position. The octahydropyrrolo[3,4-c]pyrrole moiety is then synthesized and attached to the purine core. Finally, the trifluoromethylpyridinyl group is introduced through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be considered .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

  • **6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
  • **9-ethyl-6-{5-[2-(methyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

Uniqueness

The presence of the trifluoromethyl group in 9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine distinguishes it from similar compounds. This group enhances the compound’s metabolic stability and bioavailability, making it a more promising candidate for drug development .

Properties

Molecular Formula

C19H20F3N7

Molecular Weight

403.4 g/mol

IUPAC Name

9-ethyl-6-[2-[2-(trifluoromethyl)pyridin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]purine

InChI

InChI=1S/C19H20F3N7/c1-2-27-11-26-16-17(27)24-10-25-18(16)29-8-12-6-28(7-13(12)9-29)14-3-4-23-15(5-14)19(20,21)22/h3-5,10-13H,2,6-9H2,1H3

InChI Key

VIVYUQMFCRPGSD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=CC(=NC=C5)C(F)(F)F

Origin of Product

United States

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